Cas no 450345-68-3 (N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine)

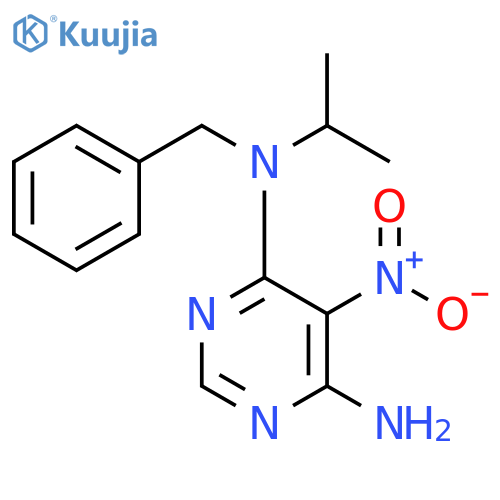

450345-68-3 structure

商品名:N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine

CAS番号:450345-68-3

MF:C14H17N5O2

メガワット:287.317082166672

CID:6456455

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

-

- N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine

- N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine

- 4,6-Pyrimidinediamine, N4-(1-methylethyl)-5-nitro-N4-(phenylmethyl)-

-

- インチ: 1S/C14H17N5O2/c1-10(2)18(8-11-6-4-3-5-7-11)14-12(19(20)21)13(15)16-9-17-14/h3-7,9-10H,8H2,1-2H3,(H2,15,16,17)

- InChIKey: VMFQGAUGJICSHV-UHFFFAOYSA-N

- ほほえんだ: C1=NC(N)=C([N+]([O-])=O)C(N(C(C)C)CC2=CC=CC=C2)=N1

じっけんとくせい

- 密度みつど: 1.293±0.06 g/cm3(Predicted)

- ふってん: 486.4±45.0 °C(Predicted)

- 酸性度係数(pKa): 2.81±0.50(Predicted)

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0543-0209-20μmol |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 20μl |

$79.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-15mg |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 15mg |

$89.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-10μmol |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 10μl |

$69.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-2μmol |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 2μl |

$57.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-5μmol |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 5μl |

$63.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-30mg |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 30mg |

$119.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-4mg |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 4mg |

$66.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-3mg |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 3mg |

$63.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-40mg |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 40mg |

$140.0 | 2023-07-06 | |

| Life Chemicals | F0543-0209-75mg |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |

450345-68-3 | 90%+ | 75mg |

$208.0 | 2023-07-06 |

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

450345-68-3 (N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量